Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS: 478261-52-8) is a dihydropyridine derivative with a molecular formula of C₁₆H₁₆F₃NO₃ and a molecular weight of 327.30 g/mol . The compound features a 1,4,5,6-tetrahydropyridine core substituted with a methyl group at position 2, an oxo group at position 6, and a 2-(trifluoromethyl)phenyl moiety at position 4. The ethyl ester at position 3 enhances its lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-3-23-15(22)14-9(2)20-13(21)8-11(14)10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,3,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVLDNIWFBFMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
The mode of action involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the formation of carbon-carbon bonds, which could potentially influence various biochemical pathways.
Biological Activity
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 478261-52-8) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with lipid membranes.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
- Antioxidant Activity : The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines and pathways, contributing to its anti-inflammatory profile.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
| Pseudomonas aeruginosa | 14 | Ciprofloxacin |
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay on MCF-7 breast cancer cells, the compound showed an IC50 value of 25 µM after 48 hours of treatment. This suggests a moderate level of cytotoxicity that warrants further investigation for potential therapeutic applications.
Study 3: Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. This compound exhibited a scavenging percentage of 68% at a concentration of 50 µg/mL.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations :
Substituent Position and Bioactivity : The target compound’s 2-(trifluoromethyl)phenyl group at position 4 distinguishes it from analogs like , where the trifluoromethyl group is para-substituted. Ortho-substitution may sterically hinder interactions with biological targets compared to para-substituted derivatives .
Ester Group Impact : Replacing the ethyl ester (target compound) with a methyl ester (e.g., ) reduces molecular weight and alters solubility. Ethyl esters generally exhibit prolonged metabolic stability compared to methyl esters .
Physicochemical Properties
Q & A
What are the recommended synthetic strategies for preparing Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate?
Basic
The compound can be synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which is effective for constructing pyridine and pyrimidine scaffolds. For example, condensation of aldehydes, β-keto esters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or acetic acid) can yield tetrahydro-pyridinecarboxylate analogs . Cyclization reactions using ethyl acetoacetate and substituted phenyl precursors may also be employed, followed by oxidation to introduce the oxo group .
Advanced
Optimization of regioselectivity is critical due to competing pathways. Use high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR to confirm the position of the trifluoromethylphenyl substituent. Control reaction temperature (e.g., reflux in ethanol) and stoichiometry of the trifluoromethylphenyl aldehyde to minimize byproducts like regioisomers or dimerization .
How can the structural integrity of this compound be validated post-synthesis?
Basic
Employ spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and N–H bonds (if present) .
Advanced
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for resolving ambiguities in stereochemistry or ring puckering. For example, SHELXL can refine hydrogen bonding networks involving the oxo group and trifluoromethylphenyl moiety .
What challenges arise during purification, and how can they be addressed?
Basic
Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted starting materials. Recrystallization from ethanol or methanol can improve purity to ≥95% .
Advanced
Use preparative HPLC with a C18 column for polar byproducts. Monitor for residual solvents (e.g., DMF) via GC-MS. For enantiomeric purity, employ chiral stationary phases or derivatize with chiral auxiliaries .
How does the trifluoromethyl group influence reactivity in downstream modifications?
Advanced
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the para position of the phenyl ring. For functionalization (e.g., Suzuki coupling), use Pd(PPh3)4 catalysts and microwave-assisted heating to overcome steric hindrance .
What crystallographic techniques resolve structural ambiguities in analogs of this compound?
Advanced
SC-XRD with SHELXD/SHELXE can resolve disorder in the tetrahydro-pyridine ring. Compare experimental data with simulated powder XRD patterns (e.g., Mercury software) to detect polymorphism. For twinned crystals, refine using HKLF 5 in SHELXL .
How can contradictory spectral data (e.g., tautomerism) be resolved?
Advanced
Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 25°C) can identify tautomeric equilibria between keto-enol forms. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict dominant tautomers and match experimental <sup>13</sup>C chemical shifts .
What strategies assess potential biological activity of this compound?
Basic
Perform in silico docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .
Advanced
Use surface plasmon resonance (SPR) to measure binding affinity. For in vitro assays, prioritize ADMET profiling (e.g., microsomal stability in liver S9 fractions) .
How should stability studies be designed for long-term storage?
Basic
Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products like hydrolyzed esters .
Advanced
Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C typical for pyridinecarboxylates). Store under argon at −20°C to prevent oxidation of the tetrahydro ring .
What methods enable selective functionalization of the pyridine ring?
Advanced
Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl introduces substituents at C-2 or C-6. Protect the oxo group as a silyl ether (e.g., TBSCl) to prevent side reactions .
How can computational modeling predict spectroscopic behavior?
Advanced
Gaussian 09 with PCM solvent models simulates NMR shifts (δ) and IR bands. Compare with experimental data using RMSD thresholds (<5 ppm for <sup>13</sup>C). For UV-Vis, TD-DFT predicts λmax for charge-transfer transitions involving the trifluoromethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
